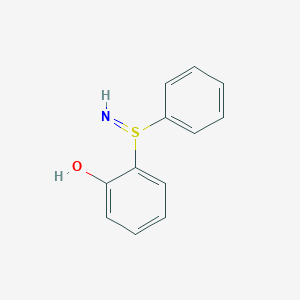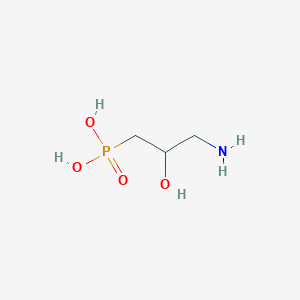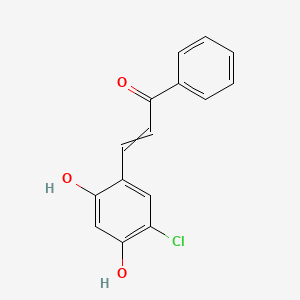![molecular formula C12H12BrN3OS B14220739 (NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B14220739.png)
(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine is a synthetic organic compound that features a thiazole ring substituted with a bromoaniline group and a hydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Bromoaniline Group: The bromoaniline group is introduced via a nucleophilic substitution reaction, where 4-bromoaniline reacts with the thiazole intermediate.
Addition of the Hydroxylamine Moiety: The final step involves the condensation of the thiazole-bromoaniline intermediate with hydroxylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromoaniline group, potentially converting it to an aniline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and inhibition. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The bromoaniline group can form hydrogen bonds or hydrophobic interactions, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (NE)-N-[1-[2-(4-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine
- (NE)-N-[1-[2-(4-fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine
- (NE)-N-[1-[2-(4-iodoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine
Uniqueness
The uniqueness of (NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine lies in its bromoaniline group, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H12BrN3OS |
|---|---|
Poids moléculaire |
326.21 g/mol |
Nom IUPAC |
(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H12BrN3OS/c1-7-11(8(2)16-17)18-12(14-7)15-10-5-3-9(13)4-6-10/h3-6,17H,1-2H3,(H,14,15)/b16-8+ |
Clé InChI |
AABHZDJCIJREEM-LZYBPNLTSA-N |
SMILES isomérique |
CC1=C(SC(=N1)NC2=CC=C(C=C2)Br)/C(=N/O)/C |
SMILES canonique |
CC1=C(SC(=N1)NC2=CC=C(C=C2)Br)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


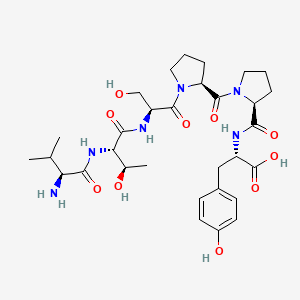
![[(3S)-1-(2-fluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14220679.png)
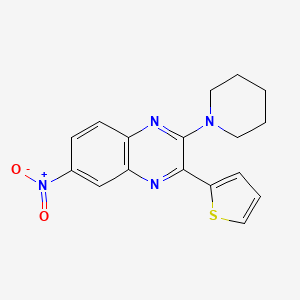
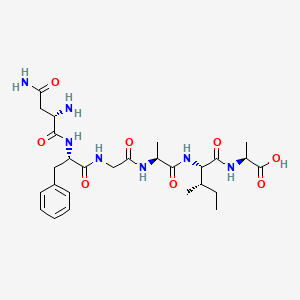
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine](/img/structure/B14220698.png)
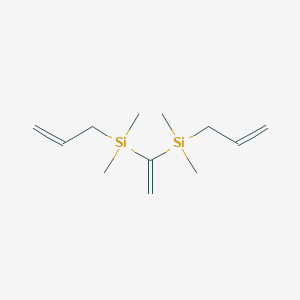
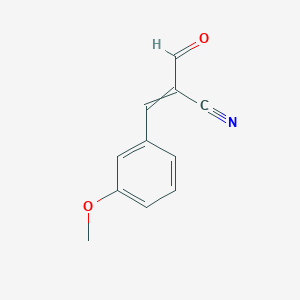
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide](/img/structure/B14220720.png)
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine](/img/structure/B14220721.png)
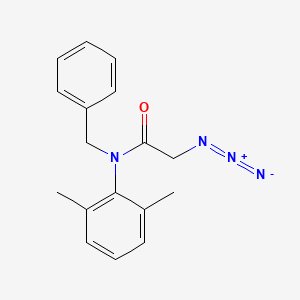
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole](/img/structure/B14220728.png)
